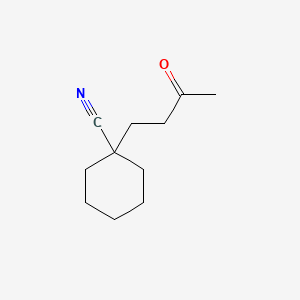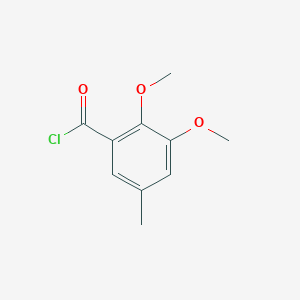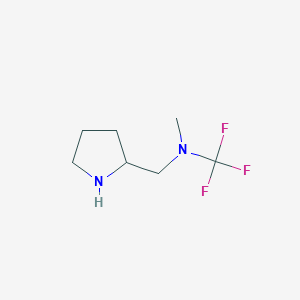
4-(4-Nitrophenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Nitrophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a nitrophenyl group attached to the piperazine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)piperazine-1-carboxamide typically involves the reaction of 4-nitrophenylpiperazine with a suitable carboxylating agent. One common method involves the use of trifluoroacetic acid in dichloromethane to produce the protonated form of the compound . Another approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
化学反应分析
Types of Reactions
4-(4-Nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Aminophenylpiperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
科学研究应用
4-(4-Nitrophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anti-tubercular activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 4-(4-Nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme, leading to its inhibitory effects.
相似化合物的比较
Similar Compounds
4-Nitrophenylpiperazine: A precursor in the synthesis of 4-(4-Nitrophenyl)piperazine-1-carboxamide.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and a carboxamide group attached to the piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
63178-62-1 |
|---|---|
分子式 |
C11H14N4O3 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
4-(4-nitrophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C11H14N4O3/c12-11(16)14-7-5-13(6-8-14)9-1-3-10(4-2-9)15(17)18/h1-4H,5-8H2,(H2,12,16) |
InChI 键 |
QTYRAOOHLZVFGP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


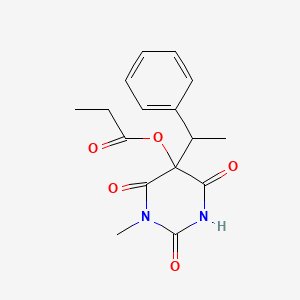
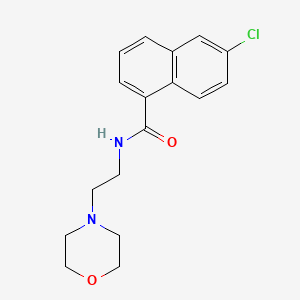
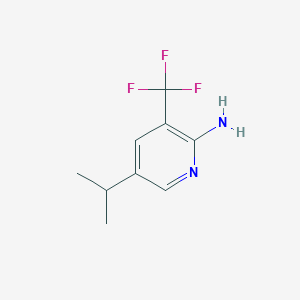
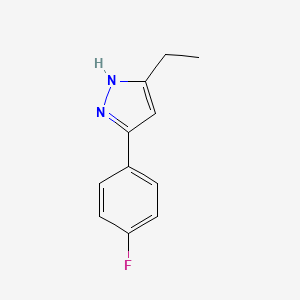

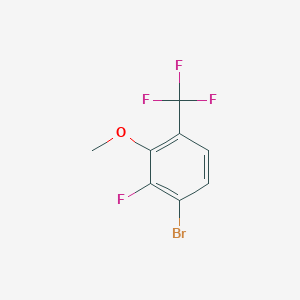
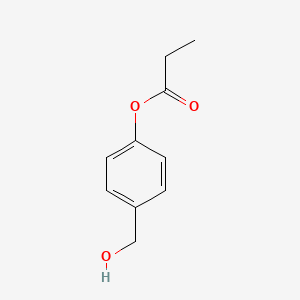



![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
